isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
The compound “isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate” is a complex organic molecule. It contains several functional groups including an isopropyl group, an amino group, a nitrophenyl group, a thiochromeno[4,3-b]pyran ring system, and a carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and require careful control of reaction conditions. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiochromeno[4,3-b]pyran ring system is a significant feature of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amino group, the nitro group, and the carboxylate ester group could all influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Crystal Structure Analysis
- Isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is relevant in the study of crystal structures. For instance, research on related compounds has focused on analyzing their crystal structures using X-ray diffraction techniques. These studies help understand the molecular geometry and intermolecular interactions within these compounds (Wang et al., 2005).
Synthesis and Properties
- The compound is significant in the synthesis of various organic structures. For example, its derivatives have been synthesized and characterized for various properties, including anti-allergic and antianaphylactic activities (Nohara et al., 1985). Additionally, methods have been developed for one-step syntheses of related compounds, emphasizing their molecular and crystal structure (Shestopalov et al., 2003).
Antimicrobial and Corrosion Inhibition
- Studies have explored the use of related pyran derivatives in applications like corrosion mitigation and antimicrobial activities. For example, certain pyran derivatives have shown significant inhibition efficiency in acid corrosion studies (Saranya et al., 2020). Moreover, some novel pyrazole derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity (Kasımoğulları et al., 2010).
Interaction with DNA
- Research has also been conducted on the interaction of related 4H-pyran analogs with DNA, investigating their binding mechanisms and potential as DNA groove binders (Ramana et al., 2016).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include testing for biological activity or exploring its potential applications in materials science or other fields .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-11(2)29-21(25)18-16(12-6-5-7-13(10-12)24(27)28)17-19(30-20(18)23)14-8-3-4-9-15(14)31-22(17)26/h3-11,16H,23H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLEPKUQUSFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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